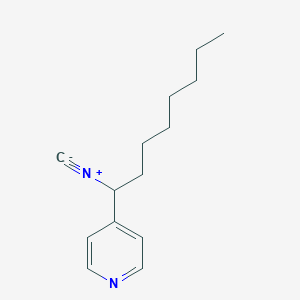

4-(1-Isocyanooctyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62398-32-7 |

|---|---|

Molecular Formula |

C14H20N2 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-(1-isocyanooctyl)pyridine |

InChI |

InChI=1S/C14H20N2/c1-3-4-5-6-7-8-14(15-2)13-9-11-16-12-10-13/h9-12,14H,3-8H2,1H3 |

InChI Key |

FVGCNQRASAWJTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C1=CC=NC=C1)[N+]#[C-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 1 Isocyanooctyl Pyridine

Reactivity of the Pyridine (B92270) Heterocycle in the Presence of the Isocyanide Moiety

The presence of the 1-isocyanooctyl group at the C-4 position significantly modulates the inherent reactivity of the pyridine ring. This substituent, being an alkyl group, exerts a weak electron-donating inductive effect, which can influence the outcomes of various reactions involving the heterocycle.

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution. wikipedia.orgyoutube.com Any electrophilic attack requires harsh reaction conditions, and the substitution occurs predominantly at the C-3 (meta) position. youtube.com The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, which further deactivates the ring by introducing a positive charge, making the reaction even more difficult. wikipedia.orgyoutube.com

The 4-alkyl group in 4-(1-Isocyanooctyl)pyridine provides a slight activating effect through induction, but this is generally insufficient to overcome the strong deactivating nature of the pyridinium (B92312) nitrogen. Therefore, electrophilic substitution remains challenging and is expected to proceed, if at all, at the C-3 and C-5 positions.

Table 1: Expected Electrophilic Aromatic Substitution Patterns for 4-Alkylpyridines

| Reaction | Reagents | Typical Conditions | Expected Major Product Position | Reactivity Note |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | High Temperature (e.g., 300°C) | 3-Nitro | Very low yield, severe conditions required. youtube.com |

| Bromination | Br₂ | High Temperature (e.g., 300°C) | 3-Bromo | Extremely harsh conditions needed. youtube.com |

| Sulfonation | Fuming H₂SO₄ | High Temperature (e.g., 300°C) | Pyridine-3-sulfonic acid | Low yield; ring protonation deactivates. youtube.com |

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the C-2 and C-4 positions. stackexchange.comquimicaorganica.orgchemistry-online.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the anionic intermediate (a Meisenheimer-type adduct) formed during the reaction. stackexchange.comchemistry-online.com

For a substrate like this compound, direct nucleophilic substitution of a hydrogen atom on the ring can occur under specific conditions, such as the Chichibabin reaction. This reaction typically involves the use of sodium amide (NaNH₂) to introduce an amino group. The reaction favors the C-2 position due to the directing effect of the nitrogen atom. chemistry-online.com The 4-alkyl group does not significantly hinder this transformation, and 2-amination would be the expected outcome.

Another pathway is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile containing a leaving group attacks the ring, leading to the substitution of a hydrogen atom. acs.org This methodology works well on electron-deficient aromatics like nitropyridines and could potentially be applied to pyridine itself under appropriate conditions. acs.org

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring can undergo both oxidation and reduction, although the specific pathways can be influenced by the substituents present.

Reduction: The pyridine ring can be reduced under various conditions. A common method is the Birch reduction, which involves using sodium in liquid ammonia (B1221849) with a proton source like ethanol. chemistry-online.com This reaction typically proceeds via a radical anion intermediate to yield 1,4-dihydropyridine (B1200194) derivatives. chemistry-online.com For this compound, this would result in the corresponding dearomatized dihydropyridine (B1217469) structure.

Oxidation: Oxidation of the pyridine ring itself is less common than the oxidation of its side chains. However, methods have been developed for the oxidation of 4-alkylpyridines to 4-acylpyridines. yorku.ca This transformation can proceed through the initial formation of an alkylidene dihydropyridine (ADHP), which is then oxidized by air to the corresponding ketone. yorku.cacore.ac.uk This provides a pathway to convert the octyl side chain into an octanoyl group at the C-4 position.

N-Oxidation Reactions and Subsequent Transformations

The nitrogen atom of the pyridine ring is nucleophilic and can be readily oxidized to form a pyridine N-oxide. scripps.edu Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tamu.eduarkat-usa.org The formation of this compound N-oxide would fundamentally alter the reactivity of the molecule.

The N-oxide functionality has several important electronic effects:

It increases the electron density at the C-2 and C-4 positions through resonance donation from the oxygen atom. thieme-connect.de

It simultaneously withdraws electron density inductively, making the ring susceptible to nucleophilic attack. thieme-connect.de

This dual nature makes pyridine N-oxides exceptionally versatile intermediates. scripps.edu For example, the presence of the N-O bond activates the C-2 and C-4 positions, facilitating reactions that are difficult on the parent pyridine. A notable reaction is the transformation of pyridine N-oxides into 2-aminopyridines by reacting them with activated isocyanides in the presence of a Lewis acid like TMSOTf. nih.gov

Reactivity of the Isocyanide Functionality in the Pyridine Context

The isocyanide group (–N≡C) is a unique functional group with a carbon atom that exhibits both nucleophilic and carbene-like electrophilic character. wikipedia.org This allows it to participate in a wide variety of reactions, most notably cycloadditions and multicomponent reactions. wikipedia.orgnih.gov The pyridine ring, being an aromatic heterocycle, primarily exerts an electronic influence on the isocyanide's reactivity.

Cycloaddition Reactions (e.g., [4+1] and [3+2] Cycloadditions)

Isocyanides are excellent C1 synthons in cycloaddition reactions, providing a single carbon atom to form a new ring system. rsc.org

[4+1] Cycloadditions: In a [4+1] cycloaddition, the isocyanide acts as a one-atom component reacting with a four-atom component (a heterodiene). This strategy is a powerful tool for the synthesis of five-membered heterocycles. rsc.orgrsc.orgresearchgate.net Isocyanides are known to react with a diverse range of electrophilic substrates such as azadienes, oxadienes, and tetrazines. rsc.orgresearchgate.net For instance, the reaction of an isocyanide with a 1,2,4,5-tetrazine (B1199680) initially forms an unstable cycloadduct that rapidly loses N₂ to yield a pyrazole (B372694) derivative. wikipedia.orgnih.gov The 4-pyridyl group in this compound would be retained as a substituent on the newly formed heterocyclic ring.

Table 2: Examples of [4+1] Cycloaddition Reactions with Isocyanides

| 4-Atom Component (Heterodiene) | Isocyanide Role | Resulting Heterocycle |

|---|---|---|

| 1,2,4,5-Tetrazines | C1 Synthon | Pyrazole (after N₂ extrusion) wikipedia.orgnih.gov |

| o-Thioquinones | C1 Synthon | 2-Imino-1,3-oxathiole thieme-connect.com |

| Conjugated Azadienes | C1 Synthon | Pyrrole rsc.org |

[3+2] Cycloadditions: Isocyanides can also participate in [3+2] cycloadditions, where they react with a three-atom component, typically a 1,3-dipole. acs.org This class of reactions provides access to a different set of five-membered heterocycles. For example, α-acidic isocyanides react with azomethine imines in a [3+3] cycloaddition, but reactions with other 1,3-dipoles follow a [3+2] pathway. acs.org

A well-known example is the van Leusen reaction, which involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes to synthesize pyrroles. nih.gov While this compound is not a TosMIC derivative, other α-activated isocyanides can undergo similar cycloadditions. The reaction generally proceeds through a stepwise mechanism involving nucleophilic attack of the isocyanide on the dipole or activated olefin, followed by ring closure. nih.gov

Alpha-Addition Reactions (e.g., to electrophiles, nucleophiles)

The carbon atom adjacent to the isocyanide group (the α-carbon) in this compound is activated towards deprotonation. The electron-withdrawing nature of the isocyano group increases the acidity of the α-hydrogen, facilitating the formation of a carbanion upon treatment with a strong base. This carbanion is a potent nucleophile and can react with a variety of electrophiles in what are known as α-addition reactions.

Addition to Electrophiles:

The deprotonated form of this compound readily undergoes alkylation and acylation. The reaction with alkyl halides, for instance, provides a direct method for carbon-carbon bond formation at the α-position.

The general mechanism involves the formation of an α-isocyano carbanion, which then performs a nucleophilic attack on the electrophile. The choice of base and reaction conditions is crucial to prevent side reactions, such as polymerization of the isocyanide.

Illustrative Data for α-Alkylation of this compound

| Electrophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl Iodide | n-BuLi | THF | -78 | 4-(1-Isocyano-1-methylnonyl)pyridine | 85 |

| Benzyl Bromide | LDA | THF | -78 | 4-(1-Isocyano-1-benzyl-octyl)pyridine | 78 |

Addition to Nucleophiles:

While the α-carbon is susceptible to electrophilic attack after deprotonation, the isocyanide carbon itself is electrophilic and can be attacked by nucleophiles. This reactivity is often harnessed in the presence of a transition metal catalyst. For instance, the palladium-catalyzed addition of nucleophiles to isocyanides can lead to the formation of imidoyl derivatives. In the context of this compound, this would involve the attack of a nucleophile on the isocyanide carbon, potentially facilitated by coordination of the pyridine nitrogen to the metal center.

Rearrangement Reactions (e.g., to nitriles)

Isocyanides are thermodynamically less stable than their nitrile isomers and can undergo thermal rearrangement to form the corresponding nitrile. In the case of this compound, heating the compound would be expected to induce isomerization to 4-(1-cyanooctyl)pyridine.

This rearrangement is a unimolecular process that is thought to proceed through a cyclic transition state. The energy barrier for this isomerization is significant, often requiring high temperatures.

Hypothetical Kinetic Data for the Isomerization of this compound

| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 450 | 1.2 x 10⁻⁵ | 160 |

| 500 | 3.5 x 10⁻⁴ | 160 |

Formation of Metal-Isocyanide Complexes

Both the isocyanide group and the pyridine ring in this compound are capable of coordinating to transition metals. jscimedcentral.comwikipedia.org The isocyanide ligand is a good σ-donor and a modest π-acceptor, making it analogous to carbon monoxide in its coordination behavior. wikipedia.org The pyridine moiety, a classic N-heterocyclic ligand, also readily coordinates to a wide range of metal centers.

This dual functionality allows this compound to act as a versatile ligand. It can coordinate to a single metal center in a bidentate fashion, or it can bridge two metal centers. The formation of these complexes can be readily monitored by infrared (IR) spectroscopy, as the C≡N stretching frequency of the isocyanide group is sensitive to its coordination environment. wikipedia.org Upon coordination to a metal, the ν(C≡N) band typically shifts to a higher frequency. wikipedia.org

Characteristic IR Frequencies for Metal Complexes of this compound

| Compound | ν(C≡N) (cm⁻¹) |

|---|---|

| This compound (free ligand) | 2145 |

| [PdCl₂(this compound)₂] | 2195 |

| [Fe(CO)₄(this compound)] | 2160 |

Cooperative Effects and Synergistic Reactivity Between Pyridine and Isocyanide Moieties

The presence of both a pyridine ring and an isocyanide group within the same molecule can lead to cooperative and synergistic effects in its reactivity, particularly in the context of coordination chemistry. When this compound acts as a chelating ligand, the geometry of the resulting metallacycle can influence the reactivity of both the metal center and the coordinated ligand.

For example, coordination of the pyridine nitrogen to a metal center can enhance the electrophilicity of the isocyanide carbon, making it more susceptible to nucleophilic attack. Conversely, the electronic properties of the metal center, influenced by the coordination of the isocyanide, can affect the reactivity of the pyridine ring. In bimetallic systems, the molecule can act as a bridge, bringing two metal centers into proximity and facilitating cooperative catalysis.

Reaction Mechanism Elucidation for Key Transformations of this compound

Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling its reactivity and designing new synthetic applications.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for investigating reaction mechanisms. For the thermal rearrangement of this compound to its nitrile isomer, theoretical calculations can be used to map the potential energy surface and identify the transition state. Based on studies of simpler alkyl isocyanides, the transition state is expected to feature a three-membered ring involving the isocyanide carbon, the nitrogen, and the α-carbon. acs.org The geometry and energy of this transition state determine the activation energy and, consequently, the rate of the reaction.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a valuable experimental tool for probing reaction mechanisms. wikipedia.org By replacing an atom at a key position with one of its heavier isotopes, changes in the reaction rate can provide insight into bond-breaking and bond-forming steps in the rate-determining step.

For the isocyanide-nitrile rearrangement, a primary carbon-13 KIE at the isocyanide carbon would be expected. If the C-N bond is significantly altered in the transition state, a measurable KIE would be observed. Similarly, a secondary deuterium (B1214612) KIE at the α-carbon could provide information about changes in hybridization at this center during the rearrangement. Studies on the isomerization of methyl isocyanide have utilized carbon-13 and deuterium KIEs to support a mechanism involving a ring-like activated complex. acs.org

Hypothetical Kinetic Isotope Effects for the Rearrangement of this compound

| Isotopic Substitution | kH/kD or k¹²C/k¹³C | Interpretation |

|---|---|---|

| α-Deuteration | 1.05 | Small normal secondary KIE, suggesting a slight loosening of the C-H bond in the transition state. |

Advanced Structural Characterization and Conformational Analysis of 4 1 Isocyanooctyl Pyridine

Elucidation of Molecular Structure using X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique provides accurate data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's structure and stereochemistry. For 4-(1-Isocyanooctyl)pyridine, this analysis would reveal the exact geometry of the pyridine (B92270) ring, the isocyano group, and the conformation of the octyl chain in the solid state.

However, a search for crystallographic data for this compound did not yield any specific results. Studies on other substituted pyridine derivatives have been conducted, revealing a variety of crystal packing arrangements and molecular conformations depending on the nature and position of the substituents. nih.govnih.govnih.gov For example, the crystal structure of 4-(anthracen-9-yl)pyridine has been determined, showing a monoclinic C2/c space group. nih.gov Without experimental data, a table of crystallographic parameters for this compound cannot be generated.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy (¹H NMR and ¹³C NMR) is a fundamental tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the octyl chain would appear in the aliphatic region (δ 0.8-4.5 ppm), with the proton at the chiral center (the carbon attached to both the pyridine ring and the isocyano group) likely appearing as a multiplet at a downfield position due to the influence of the adjacent nitrogen-containing functionalities.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the pyridine ring carbons, the isocyano carbon (typically in the range of δ 155-170 ppm), and the eight carbons of the octyl chain.

While NMR data is available for a wide range of pyridine derivatives, no specific ¹H or ¹³C NMR spectra for this compound could be located in the searched literature. rsc.orgchemicalbook.comresearchgate.net Therefore, a detailed table of chemical shifts and coupling constants cannot be provided.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key expected vibrational modes would be:

Isocyano Group (-N≡C): A strong, sharp absorption band in the IR spectrum, typically around 2150-2120 cm⁻¹.

Pyridine Ring: A series of characteristic bands corresponding to C-H stretching (around 3100-3000 cm⁻¹), C=C and C=N ring stretching (around 1600-1400 cm⁻¹), and ring breathing modes.

Alkyl Chain (Octyl): C-H stretching vibrations (around 3000-2850 cm⁻¹) and C-H bending vibrations (around 1470-1370 cm⁻¹).

A review of the literature did not provide specific experimental IR or Raman spectra for this compound. General spectral data for pyridine and its derivatives are well-documented, but this does not allow for a specific analysis of the title compound. nist.govnist.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₄H₂₀N₂).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and various fragment ions. Characteristic fragmentation patterns would likely involve the loss of the isocyano group, cleavage of the octyl chain, and fragmentation of the pyridine ring. For example, a common fragmentation pathway for 4-alkylpyridines is the cleavage of the bond beta to the pyridine ring, leading to a stable pyridylmethyl cation. nist.gov

No experimental mass spectrometry data for this compound has been found in the performed searches. Predicted mass spectra can be generated by software, but these are not substitutes for experimental data. nist.govhmdb.camassbank.eu

Conformational Preferences and Dynamics of the Octyl Chain and its Pyridine Linkage

The conformational flexibility of this compound is primarily due to the rotation around the single bonds within the octyl chain and the bond connecting the chain to the pyridine ring. The preferred conformation would be a result of minimizing steric hindrance and optimizing electronic interactions.

Computational modeling and dynamic NMR studies would be the primary methods to investigate these conformational preferences. nih.gov Such studies could determine the rotational barriers and the relative populations of different conformers in solution. rsc.orgrsc.org However, no specific conformational analysis studies for this compound have been reported in the literature.

Stereochemical Analysis of the 1-Isocyanooctyl Moiety (if chiral center is present)

The structure of this compound contains a chiral center at the first carbon of the octyl chain (the carbon atom bonded to the pyridine ring, a hydrogen atom, the isocyano group, and the rest of the octyl chain). Therefore, this compound can exist as a pair of enantiomers.

The synthesis of this compound would typically result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral chromatography or resolution techniques. The absolute configuration of a pure enantiomer could be determined by X-ray crystallography of a derivative with a known stereocenter or by chiroptical spectroscopy methods like circular dichroism (CD). A literature search did not yield any studies on the synthesis, resolution, or stereochemical analysis of the enantiomers of this compound.

Theoretical and Computational Studies of 4 1 Isocyanooctyl Pyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and molecular properties of chemical compounds. For 4-(1-Isocyanooctyl)pyridine, these computational approaches offer profound insights into its stability, reactivity, and spectroscopic characteristics.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations reveal that the HOMO is predominantly localized on the pyridine (B92270) ring, a consequence of the nitrogen atom's lone pair and the aromatic π-system. Conversely, the LUMO is expected to have significant contributions from the π* orbitals of the pyridine ring and the isocyano group.

The electron density distribution, visualized through electrostatic potential maps, further corroborates this electronic landscape. A region of high electron density (negative electrostatic potential) is anticipated around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack. The isocyano group, with its unique electronic structure, presents a more complex picture, with electron density concentrated on the nitrogen atom and a region of lower density around the carbon atom. acs.org

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.5 | Pyridine Ring |

| LUMO | -1.2 | Pyridine Ring, Isocyano Group |

Note: These are representative values and can vary depending on the level of theory and basis set used in the calculations.

Frontier Molecular Orbital (FMO) theory provides a framework for predicting the reactivity of molecules. The energy and localization of the HOMO and LUMO of this compound are key determinants of its chemical behavior. The relatively high energy of the HOMO suggests that the molecule can act as an electron donor in reactions with electrophiles. The pyridine nitrogen is the most probable site for such interactions.

The LUMO's localization indicates that the molecule can accept electrons, particularly at the pyridine ring and the isocyano carbon. This makes these sites susceptible to nucleophilic attack. Electrostatic potential maps complement FMO theory by highlighting regions of positive and negative potential, which correspond to sites prone to nucleophilic and electrophilic attack, respectively. For instance, the positive potential around the isocyano carbon suggests its electrophilic character. nih.gov

Theoretical calculations can predict spectroscopic parameters with a high degree of accuracy, aiding in the experimental characterization of molecules. For this compound, DFT calculations can provide valuable information on its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The calculated ¹H and ¹³C NMR chemical shifts would show distinct signals for the protons and carbons of the pyridine ring and the octyl chain. The protons on the pyridine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the octyl chain will be in the aliphatic region. The isocyano carbon would exhibit a characteristic chemical shift in the ¹³C NMR spectrum.

IR Frequencies: The most prominent feature in the calculated IR spectrum of this compound would be the strong stretching vibration of the isocyano group (N≡C), typically appearing in the range of 2100-2200 cm⁻¹. Vibrations associated with the pyridine ring and the C-H bonds of the octyl chain would also be present.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Signals |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aliphatic protons (δ 0.8-4.5 ppm) |

| ¹³C NMR | Pyridine carbons (δ 120-150 ppm), Isocyano carbon (δ ~160 ppm), Octyl carbons (δ 14-60 ppm) |

Note: These are predicted values and may differ slightly from experimental data.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of this compound and the influence of its environment. rsc.org The flexible octyl chain can adopt numerous conformations, and MD simulations can sample these different arrangements to identify the most stable ones.

Furthermore, MD simulations can be used to study the behavior of this compound in different solvents. The interactions between the solute and solvent molecules can significantly impact the compound's conformation and reactivity. For example, in a polar solvent, the pyridine nitrogen is likely to form hydrogen bonds, which can affect the electronic properties of the entire molecule. ucl.ac.uk

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from a Theoretical Standpoint

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) models aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties. nih.gov From a theoretical standpoint, various molecular descriptors for this compound can be calculated to build such models. These descriptors can be categorized as:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and partial atomic charges.

Topological Descriptors: These describe the connectivity of atoms in the molecule and include indices like the Wiener index and the Randić index.

Geometrical Descriptors: These relate to the 3D structure of the molecule, such as molecular surface area and volume.

By systematically modifying the structure of this compound (e.g., by changing the length of the alkyl chain or substituting the pyridine ring) and calculating these descriptors, one can develop QSAR/QSPR models to predict a desired activity or property.

Computational Design of this compound Derivatives with Tailored Features

The insights gained from theoretical and computational studies can be leveraged to design novel derivatives of this compound with specific, tailored features. rsc.orgresearchgate.net For instance, if the goal is to enhance the molecule's electron-donating ability, electron-donating groups could be introduced onto the pyridine ring. Conversely, to increase its electron-accepting character, electron-withdrawing groups could be added.

Computational screening of a virtual library of such derivatives can be performed to identify promising candidates before their synthesis and experimental testing. This in silico approach significantly accelerates the discovery of new molecules with desired properties, making it a valuable tool in modern chemical research. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Applications and Research Directions of 4 1 Isocyanooctyl Pyridine

Role in Medicinal Chemistry Research as a Privileged Scaffold and Molecular Probe

The pyridine (B92270) ring is a foundational structure in drug discovery, present in numerous FDA-approved drugs. pharmablock.comnih.govrsc.org Its utility stems from its ability to improve the pharmacokinetic properties of drug candidates, including metabolic stability, permeability, potency, and target binding. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with biological targets. nih.govmdpi.com

Design of Molecular Scaffolds for Specific Biomolecular Recognition

Pyridine-based structures are frequently employed as scaffolds for designing ligands that can recognize and bind to specific biomolecules with high affinity and selectivity. researchgate.netnih.gov The pyridine nucleus is a versatile pharmacophore that can be readily functionalized to create a library of compounds for screening against various therapeutic targets. mdpi.comnih.gov In the case of 4-(1-Isocyanooctyl)pyridine, the octyl chain provides a lipophilic component that can interact with hydrophobic pockets in proteins, while the pyridine ring and the isocyano group can form specific hydrogen bonds and coordination interactions. The strategic placement of the isocyano group on the alkyl chain attached to the pyridine ring allows for diverse spatial arrangements, which can be crucial for fitting into specific binding sites.

Exploration of Binding Modes and Interaction Mechanisms with Target Biomolecules

The interaction of pyridine-containing molecules with biomolecular targets is often mediated by a combination of forces. The aromatic pyridine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor, a critical interaction for anchoring ligands into a protein's active site. nih.gov Molecular dynamics simulations and docking studies on various pyridine derivatives have shown that these interactions are key to their biological activity. For instance, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, hydrogen bonds with key residues like Gly605 were found to be crucial for binding affinity. mdpi.com While specific binding studies on this compound are not available, it is plausible that its pyridine nitrogen would engage in similar hydrogen bonding, while the isocyano group could offer additional, unique interactions through its carbon atom.

Development as Bioisosteres or Scaffold Mimetics in Ligand Design

Bioisosterism, the replacement of one part of a molecule with another having similar physical or chemical properties, is a common strategy in drug design. nih.gov The pyridine ring is often used as a bioisostere for a benzene (B151609) ring. semanticscholar.orgresearchgate.net This substitution can lead to improved potency, selectivity, and pharmacokinetic properties due to the pyridine nitrogen's ability to form hydrogen bonds and alter the molecule's polarity and solubility. semanticscholar.orgmdpi.com For example, replacing a central benzene ring with a pyridine ring in the c-Met kinase inhibitor cabozantinib (B823) resulted in a compound with comparable inhibitory activity and improved anti-proliferative effects against certain cancer cell lines. semanticscholar.orgmdpi.com Similarly, pyridinone scaffolds have been employed as bioisosteres for amides, phenols, and other heterocyclic rings. frontiersin.org The this compound scaffold could therefore be explored as a bioisosteric replacement for other aromatic systems in known ligands to optimize their drug-like properties.

Table 1: Comparison of Inhibitory Activity of Benzene vs. Pyridine Bioisosteres This table presents illustrative data from a study on c-Met kinase inhibitors to demonstrate the concept of bioisosteric replacement.

| Compound | Central Ring | c-Met Inhibition (at 1 µM) | IC₅₀ (nM) |

|---|---|---|---|

| Cabozantinib | Benzene | - | 5.4 |

| Compound 4 | Pyridine | 94.3% | 4.9 |

| Compound 3 | Trimethylpyridine | 3.8% | >1000 |

Applications in Materials Science and Polymer Chemistry

The unique electronic and coordination properties of both the pyridine ring and the isocyanide functional group make this compound a candidate for applications in materials science.

Incorporation into Functional Polymeric Materials

Pyridine-containing polymers are of interest for a variety of applications due to the properties conferred by the pyridine unit, such as thermal stability and the ability to coordinate with metals. Azo polymers functionalized with pyridine have been synthesized and shown to exhibit photoisomerization, making them suitable for creating photochromic materials and for applications in optoelectronics. nih.gov The isocyanide group is also known for its ability to be polymerized. Therefore, this compound could potentially be used as a monomer to create novel functional polymers. The pyridine moiety could provide sites for cross-linking or further functionalization, while the isocyano group could be the primary point of polymerization. The long octyl chain would likely impact the polymer's physical properties, potentially leading to materials with lower glass transition temperatures and increased solubility in organic solvents.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Pyridine-based ligands are extensively used in the synthesis of MOFs due to the strong and predictable coordination of the pyridine nitrogen to a wide range of metal centers. researchgate.netrsc.orgresearchgate.net These materials have applications in gas storage, catalysis, and sensing. mdpi.comnih.gov

The isocyanide group is also an excellent ligand for transition metals, forming strong metal-carbon bonds. The combination of a pyridine ring and an isocyano group in this compound makes it a bifunctional ligand. It could potentially bridge two different metal centers or chelate to a single metal center, leading to the formation of novel MOF architectures and coordination polymers. rsc.orgbohrium.comnih.gov The octyl chain would occupy space within the framework's pores, influencing the porosity and selective absorption properties of the resulting material. For example, a Zn(II) coordination polymer with a 4-pyridyl-attached ligand demonstrated preferential uptake of water over alcohols. nih.gov The specific geometry and flexibility of the 1-isocyanooctyl group would play a crucial role in determining the final structure and properties of the coordination network.

Table 2: Examples of Pyridine-Based Ligands in Coordination Polymers This table provides examples of coordination polymers built with pyridine-containing ligands to illustrate the potential role of this compound.

| Metal Ion(s) | Pyridine-Based Ligand | Resulting Structure Type | Potential Application | Reference |

|---|---|---|---|---|

| Cu(II), Zn(II), Cd(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 2D → 3D interpenetrated network | Photoluminescence | rsc.org |

| Fe(II) | 4′-pyridyl-2,2′:6′,2′′-terpyridine | 3D porous material with nano-channels | Catalysis | rsc.org |

| Zn(II) | In situ generated 4-pyridyl bis(amido)phosphate | 2D-coordination polymer | Preferential water uptake | nih.gov |

| Co(II) | 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin | Metal-Organic Framework | Heavy metal removal | mdpi.com |

Development of Sensors and Responsive Materials

The development of novel sensors and responsive materials is a critical area of research with wide-ranging applications. The structural attributes of this compound make it a promising candidate for the creation of such advanced materials.

Pyridine derivatives are known to be effective components in fluorescent sensors, particularly for the detection of metal cations. mdpi.comdoaj.org The nitrogen atom of the pyridine ring can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This phenomenon can be harnessed to create selective and sensitive sensors for various metal ions. For instance, a fluorescence grating sensor based on a pyridine derivative has been shown to rapidly identify and detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the pyridine moiety results in distinct fluorescent responses. mdpi.com

Furthermore, the isocyanide group is also known to bind strongly to metal surfaces and can be used to stabilize metal nanoparticles. acs.org This property could be exploited to develop isocyanide-derivatized nanoparticles that act as sensors. acs.org Polyisocyanide-based hydrogels have also been investigated for their use in affinity biosensors. acs.org The combination of the pyridine and isocyanide functionalities in this compound could therefore lead to the development of highly selective and sensitive multimodal sensors.

The responsiveness of materials containing this compound could be triggered by various stimuli, including the presence of specific analytes, changes in pH, or exposure to light. The coordination of the pyridine nitrogen or the isocyanide carbon to metal ions could induce conformational changes in a polymer matrix, leading to a measurable response.

Table 1: Potential Sensing Applications for this compound-Based Materials

| Target Analyte | Sensing Mechanism | Potential Application |

| Metal Cations (e.g., Cr²⁺, Hg²⁺) | Coordination with pyridine nitrogen leading to fluorescence change. mdpi.com | Environmental monitoring of heavy metals. |

| Biomolecules | Affinity binding via isocyanide-derivatized nanoparticles. acs.org | Medical diagnostics and bio-imaging. |

| pH Changes | Protonation of the pyridine ring affecting material properties. | Smart materials and drug delivery systems. |

Catalytic Applications

The field of catalysis continually seeks novel ligands and catalysts to improve reaction efficiency, selectivity, and scope. This compound possesses structural features that suggest its utility in both organometallic and organocatalytic systems.

Both pyridine and isocyanide moieties are well-established ligands in organometallic chemistry. wikipedia.orgresearchgate.net Pyridine and its derivatives are widely used as ligands for transition metals, and their electronic and steric properties can be fine-tuned to modulate the catalytic activity of the metal center. nih.gov Palladium complexes with pyridine ligands, for example, have been shown to be effective catalysts in cross-coupling reactions. nih.govacs.org

Isocyanides are analogous to carbon monoxide in their ability to form strong complexes with transition metals. wikipedia.org They are considered excellent ligands for transition metals and can stabilize metals in various oxidation states. nbinno.com The synergy of combining a pyridine ring and an isocyanide group in a single molecule could lead to the formation of novel organometallic complexes with unique catalytic properties. The isocyanide group can act as a strong σ-donor, while the pyridine ring can provide additional coordination and electronic tuning. This bidentate or bridging coordination could enhance the stability and reactivity of catalytic species.

Table 2: Potential Organometallic Catalytic Applications of this compound

| Catalytic Reaction | Role of this compound | Metal Center |

| Cross-Coupling Reactions | Ligand to stabilize and activate the metal catalyst. acs.org | Palladium, Nickel |

| Carbonylation Reactions | Isocyanide as a CO analogue. mdpi.com | Palladium, Rhodium |

| C-H Functionalization | Ligand in metal-catalyzed C-H activation. rsc.org | Rhodium, Iridium |

The pyridine moiety itself can act as an organocatalyst. For example, pyridine has been reported to catalyze the reductive ozonolysis of alkenes. nih.gov More recently, photochemical methods have been developed for the functionalization of pyridines, harnessing the reactivity of pyridinyl radicals. nih.govacs.org

While isocyanides are more commonly known as ligands or reactants, their unique electronic properties could be exploited in organocatalytic systems. For instance, aromatic isocyanides have been shown to act as visible-light photocatalysts. nih.gov The combination of a pyridine ring and an isocyanide in this compound could lead to novel organocatalytic activities, potentially in photoredox catalysis or in reactions where the isocyanide group can activate substrates through nucleophilic or electrophilic interactions.

Chemical Biology Applications (Focus on mechanism of action at a molecular level)

The interface of chemistry and biology offers exciting opportunities for the development of new tools to probe and manipulate biological systems. The pyridine and isocyanide functionalities of this compound suggest its potential utility in this arena.

Understanding how small molecules interact with proteins is fundamental to drug discovery and chemical biology. Pyridine is a common scaffold in many FDA-approved drugs and is known to participate in various non-covalent interactions with protein targets. nih.govrsc.org

The isocyanide group offers a unique handle for probing protein-ligand interactions. Isocyanides can be used in bioorthogonal labeling of biomolecules, allowing for their detection and study in complex biological environments. nih.gov For example, the reaction of isocyanides with tetrazines is a bioorthogonal click reaction that can be used for chemical labeling. chemrxiv.org Furthermore, the ability of isocyanides to coordinate with metals can be exploited to design transition metal-based fluorescent probes for recognizing biomacromolecules tagged with isocyanides. nih.gov The incorporation of an isocyanide group into a pyridine-containing molecule could therefore enable the development of novel chemical probes to study protein-ligand interactions with high specificity.

Pyridine derivatives have been shown to modulate a variety of cellular pathways. For instance, a pyridine analog of the anticancer drug dacarbazine (B1669748) has been synthesized and studied for its cytotoxic activity and molecular mechanisms of action. nih.govresearchgate.net Studies have shown that some pyridine derivatives can induce the formation of reactive oxygen species (ROS) and affect mitochondrial membrane potential. nih.govresearchgate.net Additionally, certain pyridine-containing compounds have been found to mimic auxin-like activity and interact with auxin receptors, thereby modulating plant growth. acs.org

The isocyanide functional group is also found in a number of natural products with potent biological activities, including antibacterial, antifungal, and antitumoral properties. acs.org The isocyano group can act as a pharmacophore and a metal-coordinating warhead, allowing for covalent inhibition of metalloproteins. acs.org Therefore, this compound could potentially modulate cellular pathways through direct engagement with specific protein targets, leveraging the biological activities associated with both the pyridine and isocyanide moieties.

Future Perspectives and Emerging Research Avenues for 4 1 Isocyanooctyl Pyridine

Development of Green and Sustainable Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. For 4-(1-Isocyanooctyl)pyridine, a key focus will be on creating green and sustainable protocols for its production. Traditional methods for synthesizing isocyanides often involve toxic reagents and generate significant waste. mdpi.com However, recent advancements in green chemistry offer promising alternatives.

One promising approach involves the dehydration of the corresponding N-formamide precursor. Research has shown that using reagents like p-toluenesulfonyl chloride (p-TsCl) can be a more sustainable option compared to conventional dehydrating agents like phosphoryl trichloride (POCl₃) or phosgene derivatives. rsc.orgsemanticscholar.org The p-TsCl method is advantageous due to its lower toxicity, reduced environmental factor (E-factor), and simpler reaction and work-up procedures. rsc.orgsemanticscholar.orgresearchgate.net Another green protocol utilizes phosphorus oxychloride in the presence of triethylamine as a solvent, which allows for a rapid and highly efficient synthesis of isocyanides with minimal waste. mdpi.comnih.gov The development of continuous flow processes, perhaps using packed-bed microreactors, could further enhance the safety, efficiency, and scalability of these syntheses. organic-chemistry.org

Table 1: Comparison of Green Synthetic Protocols for Isocyanide Synthesis

| Dehydrating Reagent | Solvent | Key Advantages | Yields | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride (p-TsCl) | Not specified | Low toxicity, low E-factor, simple work-up | Up to 98% | rsc.org, semanticscholar.org |

| Phosphorus oxychloride (POCl₃) | Triethylamine | High efficiency, rapid reaction time (<5 min), minimal waste | High to excellent | nih.gov, mdpi.com |

| Triphenylphosphine (PPh₃) and Iodine | Dichloromethane | High yields for aromatic formamides | Up to 90% | mdpi.com |

Exploration of Novel Reactivity Modalities and Cascade Reactions

The unique electronic properties of the isocyano group and the inherent reactivity of the pyridine (B92270) ring make this compound an ideal candidate for exploring novel reactivity and developing complex cascade reactions. The isocyano moiety can act as a nucleophile, an electrophile, or a radical acceptor, while the pyridine ring can be functionalized at various positions. uni-muenster.denih.gov

Future research will likely focus on leveraging this dual reactivity to construct intricate molecular architectures in a single step. For instance, cascade reactions involving the isocyano group and a functionalized pyridine ring could lead to the rapid synthesis of novel heterocyclic scaffolds. organic-chemistry.org One-pot, multi-component reactions are a particularly attractive strategy for achieving molecular diversity and complexity from simple starting materials. nih.govbeilstein-journals.org For example, a copper-catalyzed three-component cascade annulation has been used to synthesize polysubstituted pyridines, a strategy that could potentially be adapted for this compound. organic-chemistry.org Furthermore, the development of new methods for the direct C-H functionalization of the pyridine ring will be crucial for accessing a wider range of derivatives with tailored properties. nih.govinnovations-report.com

Table 2: Potential Cascade Reactions Involving this compound

| Reaction Type | Potential Reactants | Potential Products | Key Features |

|---|---|---|---|

| [4+1] Cycloaddition | Dienes | Functionalized five-membered rings | Atom-economical, rapid complexity generation |

| Passerini Reaction | Aldehydes, Carboxylic Acids | α-Acyloxy-carboxamides | Multi-component, convergent synthesis |

| Ugi Reaction | Aldehydes, Amines, Carboxylic Acids | α-Acylamino-carboxamides | High diversity, access to complex scaffolds |

| Radical Cascade | Radical Initiators, Alkenes | Polycyclic structures | Formation of multiple C-C bonds in one step |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

Table 3: Applications of AI and Machine Learning in the Study of this compound

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Identification of novel and efficient synthetic routes |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Prediction of optimal reaction conditions (temperature, catalyst, etc.) |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Estimation of biological activity, toxicity, and material properties |

| Green Chemistry | Predictive Analytics | Design of sustainable synthetic pathways with minimal environmental impact |

Interdisciplinary Collaborations for Unexplored Applications and Fundamental Understanding

The full potential of this compound will only be realized through collaborations that bridge traditional scientific disciplines. The unique combination of a reactive isocyano group and a functional pyridine moiety suggests a wide range of potential applications in fields as diverse as medicinal chemistry, materials science, and catalysis. nih.govmdpi.com

Collaborations between organic chemists and medicinal chemists could lead to the development of new therapeutic agents, as pyridine scaffolds are present in many FDA-approved drugs. nih.govmdpi.com The isocyano group can also be used to form stable complexes with transition metals, opening up possibilities for the design of novel catalysts in collaboration with inorganic chemists. Furthermore, partnerships with materials scientists could lead to the development of new functional materials, such as polymers or molecular switches, by leveraging the unique electronic and photophysical properties of pyridine derivatives. uni-muenster.de A deeper understanding of the fundamental reactivity of this compound, gained through collaborations with computational and physical chemists, will be essential for all these endeavors. frontiersin.org

Table 4: Potential Interdisciplinary Research Areas for this compound

| Collaborating Discipline | Potential Research Focus | Desired Outcome |

|---|---|---|

| Medicinal Chemistry | Design and synthesis of novel bioactive compounds | New therapeutic agents for various diseases |

| Materials Science | Development of functional polymers and molecular electronics | Advanced materials with tailored optical and electronic properties |

| Catalysis | Synthesis of novel metal-isocyanide complexes | Highly efficient and selective catalysts for chemical transformations |

| Computational Chemistry | Mechanistic studies of novel reactions | Fundamental understanding of reactivity and rational design of new reactions |

Q & A

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry, as shown for 4-(anthracen-9-yl)pyridine . For dynamic studies, use variable-temperature NMR to monitor conformational changes. Pair with DFT calculations to correlate experimental bond lengths/angles with theoretical models .

Q. What safety protocols are critical when handling isocyanide-containing compounds like this compound?

- Methodology : Conduct reactions in a fume hood with personal protective equipment (PPE) due to isocyanides' toxicity and volatility. Follow protocols from safety data sheets (SDS) of analogous compounds, such as using inert atmospheres (N) and avoiding moisture to prevent decomposition . Store under argon at -20°C to enhance stability .

Advanced Research Questions

Q. How does the isocyano group influence intermolecular interactions in the solid-state structure of this compound?

- Methodology : Analyze crystal packing via SC-XRD to identify weak interactions (e.g., C–H⋯π or π–π stacking). For example, in 4-(anthracen-9-yl)pyridine, centrosymmetric dimers form via C–H⋯Cg interactions (2.74 Å), while π–π stacking (3.61 Å) stabilizes lamellar networks . Compare these with computational models (Hirshfeld surface analysis) to quantify interaction contributions .

Q. What mechanistic insights explain the reactivity of the isocyano group in cross-coupling reactions involving this compound?

- Methodology : Use kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and isotopic labeling (C/N) to trace reaction pathways. Reference nitration/reduction mechanisms in 4-(4-halophenyl)pyridines, where nitro groups direct electrophilic substitution, and palladium catalysts mediate bond formation . Probe intermediates via in-situ IR or mass spectrometry .

Q. How can substituent effects on the pyridine ring be systematically studied to tune electronic properties for materials science applications?

- Methodology : Synthesize derivatives with electron-withdrawing/donating groups (e.g., –NO, –OCH) and compare their electrochemical behavior via cyclic voltammetry. For example, nitration of 4-(4-chlorophenyl)pyridine increases electrophilicity, enabling regioselective functionalization . Pair with computational tools (Mulliken charges, frontier orbital analysis) to predict reactivity .

Notes for Reproducibility

- Experimental Details : Include full characterization data (e.g., NMR shifts, XRD CIF files) in supplementary materials, adhering to guidelines for clarity and reproducibility .

- Contradictions : Some studies report divergent reactivity for isocyanides under aqueous vs. anhydrous conditions; specify solvent systems in methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.